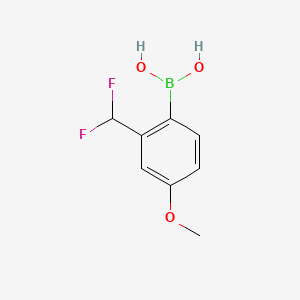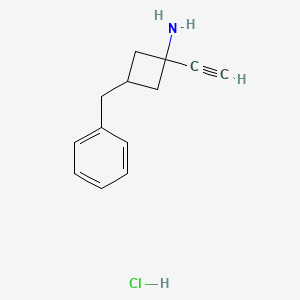
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a benzyl group, an ethynyl group, and a cyclobutanamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclobutanone with benzyl bromide, followed by the introduction of an ethynyl group through a Sonogashira coupling reaction. The final step involves the conversion of the amine to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of 3-methyl-1-ethynylcyclobutan-1-amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Ethynylcyclobutan-1-amine hydrochloride
- 3-Benzylcyclobutan-1-amine hydrochloride
- 1-Ethynylcyclobutan-1-amine hydrochloride
Uniqueness
3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research.
特性
分子式 |
C13H16ClN |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
3-benzyl-1-ethynylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)9-12(10-13)8-11-6-4-3-5-7-11;/h1,3-7,12H,8-10,14H2;1H |
InChIキー |
ANVLOVSHLJQUQJ-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CC(C1)CC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



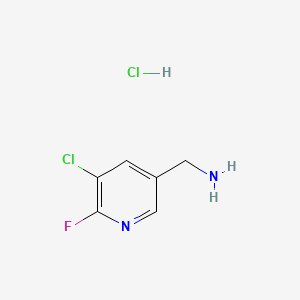
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
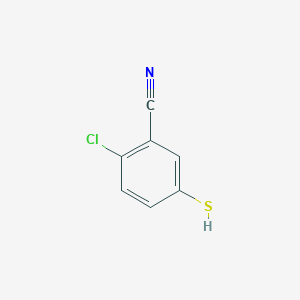


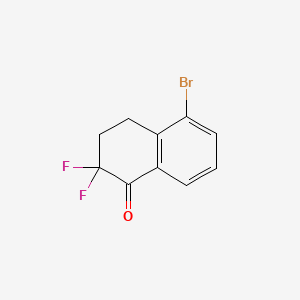
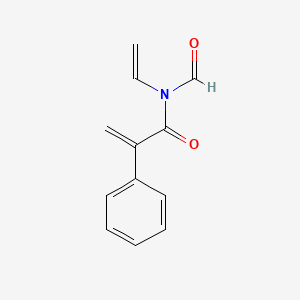
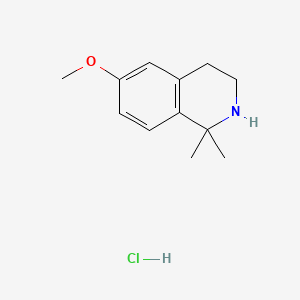
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid](/img/structure/B13456968.png)
